molecular formula C5H11F2NO B2607721 3-(2,2-Difluoroethoxy)propan-1-amine CAS No. 1250067-99-2

3-(2,2-Difluoroethoxy)propan-1-amine

Cat. No. B2607721
CAS RN: 1250067-99-2
M. Wt: 139.146
InChI Key: PAIAKZWTKUUVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(2,2-Difluoroethoxy)propan-1-amine” is a chemical compound with the molecular formula C5H11F2NO . It has a molecular weight of 139.14 . This compound is also known as 1-Propanamine, 3-(2,2-difluoroethoxy)- .


Molecular Structure Analysis

The InChI code for “3-(2,2-Difluoroethoxy)propan-1-amine” is 1S/C5H11F2NO.ClH/c6-5(7)4-9-3-1-2-8;/h5H,1-4,8H2;1H . This indicates that the molecule consists of a propan-1-amine backbone with a 2,2-difluoroethoxy group attached to the third carbon.

Scientific Research Applications

  • Corrosion Inhibition : Tertiary amines, such as those in the series of 1,3-di-amino-propan-2-ol, have been synthesized and used as corrosion inhibitors. These compounds, including 1,3-di-morpholin-4-yl-propan-2-ol (DMP) and 1,3-bis-diethylamino-propan-2-ol (DEAP), exhibit inhibitive performance on carbon steel corrosion. They retard the anodic dissolution of iron by forming a protective layer on the metal surface, acting as anodic inhibitors under thin electrolyte layers. DEAP, in particular, has shown high inhibition efficiency at certain concentrations (Gao, Liang, & Wang, 2007).

  • Chemical Synthesis : Amines are key intermediates in the chemical industry and are crucial monomers for synthesizing polyamides, polyureas, and polyepoxides. These compounds have applications in automotive, aerospace, building, or health sectors. The review by Froidevaux et al. (2016) discusses the synthesis of biobased primary and secondary amines from various biomass sources and their application in material chemistry, highlighting the versatile use of amines in different industrial sectors (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).

  • Pharmaceutical Applications : In the pharmaceutical sector, amines are involved in the synthesis of various drugs. For instance, the stereoselective synthesis of 1-[2-Bromo(het)aryloxy]propan-2-amines using transaminases and lipases has been developed as a chemoenzymatic strategy toward creating Levofloxacin precursors, an antimicrobial agent (Mourelle-Insua, López-Iglesias, Gotor, & Gotor‐Fernández, 2016).

  • Material Science : Amines are used in the fabrication of molecule-scale hybrid amine-silica membranes. These membranes, synthesized from different organoalkoxysilane precursors, demonstrate excellent molecular sieving properties and CO2 separation performance, highlighting their potential in gas separation technologies (Yu, Kanezashi, Nagasawa, & Tsuru, 2017).

  • Catalysis : Amines play a role in catalysis, such as in the site-selective C–H arylation of primary aliphatic amines, which is crucial in organic and medicinal chemistry. This process involves transition-metal-catalyzed direct C–H bond functionalization, enabling the synthesis of significant structural motifs in these fields (Liu & Ge, 2016).

properties

IUPAC Name

3-(2,2-difluoroethoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2NO/c6-5(7)4-9-3-1-2-8/h5H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIAKZWTKUUVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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